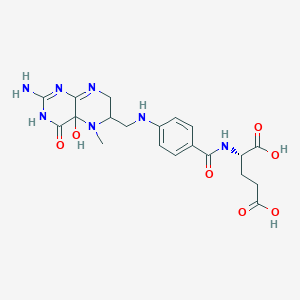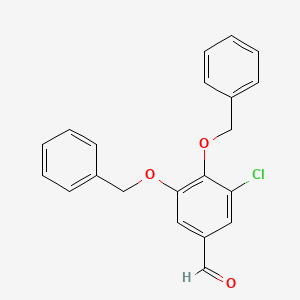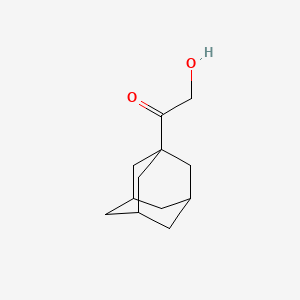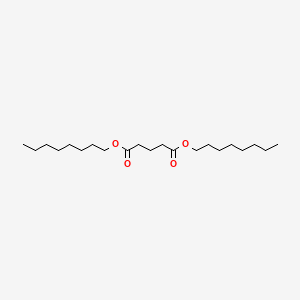
triethoxy(4-fluorophenyl)silane
Vue d'ensemble
Description
Triethoxy(4-fluorophenyl)silane is an organosilicon compound with the molecular formula C12H19FO3Si. It is characterized by the presence of a silicon atom bonded to three ethoxy groups and a 4-fluorophenyl group. This compound is used in various applications, particularly in materials science and organic synthesis, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(4-fluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylmagnesium bromide with tetraethoxysilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable processes, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(4-fluorophenyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed silanols can further condense to form siloxane bonds, which are essential in the formation of silicon-based polymers and coatings.
Substitution: The fluorophenyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles or under catalytic conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions, sometimes with the addition of acid or base catalysts to accelerate the reaction.
Condensation: Often facilitated by heating or the use of catalysts such as acids, bases, or metal complexes.
Substitution: Requires strong nucleophiles or specific catalysts, such as palladium or nickel complexes, to promote the reaction.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers or networks.
Substitution: Yields various substituted phenylsilane derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Triethoxy(4-fluorophenyl)silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings with enhanced thermal stability and hydrophobic properties.
Organic Synthesis: Acts as a reagent in cross-coupling reactions, enabling the formation of carbon-silicon bonds.
Surface Modification: Employed to modify the surface properties of materials, such as creating hydrophobic surfaces or introducing reactive functional groups for further modification.
Biosensors: Utilized in the development of biosensor surfaces that selectively bind specific biomolecules.
Mécanisme D'action
The mechanism of action of triethoxy(4-fluorophenyl)silane primarily involves the reactivity of its ethoxy and fluorophenyl groups. The ethoxy groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The fluorophenyl group can participate in substitution reactions, allowing for the introduction of various functional groups onto the silicon atom. These reactions enable the compound to modify surfaces, form polymers, and participate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxy(4-trifluoromethylphenyl)silane: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.
Triethoxy(phenyl)silane: Lacks the fluorine substituent, resulting in different chemical behavior and applications.
Triethoxy(4-chlorophenyl)silane:
Uniqueness
Triethoxy(4-fluorophenyl)silane is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for particular applications in materials science and organic synthesis.
Propriétés
IUPAC Name |
triethoxy-(4-fluorophenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMIGQXVKZRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)F)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3189519.png)







![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)



